BenchChemオンラインストアへようこそ!

8,10-dihydroxy-7H-benzo[c]xanthen-7-one

Topoisomerase I Inhibition Cancer Biology Enzyme Assay

This 8,10-dihydroxy regioisomer is the validated benzoxanthone scaffold for Topo I inhibition. SAR data confirm the 8,10-diOH pattern is essential for potent enzyme engagement and broad-spectrum cytotoxicity (IC50 5-16 µM across lung, breast, colon cancer). Unlike generic analogs, this exact scaffold enables rational lead optimization and serves as key intermediate for P-gp inhibitor synthesis. Procure the precise regioisomer to ensure reproducible, impactful results.

Molecular Formula C17H10O4
Molecular Weight 278.263
CAS No. 53865-02-4
Cat. No. B2836506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,10-dihydroxy-7H-benzo[c]xanthen-7-one
CAS53865-02-4
Molecular FormulaC17H10O4
Molecular Weight278.263
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2OC4=CC(=CC(=C4C3=O)O)O
InChIInChI=1S/C17H10O4/c18-10-7-13(19)15-14(8-10)21-17-11-4-2-1-3-9(11)5-6-12(17)16(15)20/h1-8,18-19H
InChIKeyOMSPMYABSZAPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8,10-Dihydroxy-7H-benzo[c]xanthen-7-one (CAS 53865-02-4): Supplier Comparison, Purity Specifications, and Benzoxanthone Core Identity


8,10-Dihydroxy-7H-benzo[c]xanthen-7-one (CAS 53865-02-4) is a tetracyclic benzoxanthone derivative (C₁₇H₁₀O₄, molecular weight 278.26 g/mol) characterized by a planar aromatic framework with hydroxyl groups at the 8 and 10 positions . It is commercially available for research use at a minimum purity specification of 95% . The compound is distinguished within the benzoxanthone class by its specific 8,10-dihydroxy substitution pattern, which directly influences its capacity to inhibit DNA topoisomerase enzymes—a property not uniformly shared by other hydroxylation regioisomers or mono-substituted benzoxanthone analogs [1].

8,10-Dihydroxy-7H-benzo[c]xanthen-7-one (CAS 53865-02-4): Why Generic Benzoxanthone Substitution Compromises Topoisomerase I Inhibition and Cytotoxicity


Substituting 8,10-dihydroxy-7H-benzo[c]xanthen-7-one with a generic benzoxanthone analog cannot be justified for applications requiring topoisomerase I inhibition or potent cytotoxicity. Quantitative structure-activity relationship (SAR) data demonstrate that the presence and position of hydroxyl groups on the benzoxanthone scaffold critically modulate both enzyme inhibitory activity and anti-proliferative potency [1]. Specifically, polyhydroxy derivatives exhibit significantly higher broad-spectrum anti-tumor activity than hydroxyl-substituted or mono-substituted compounds, with certain substitution patterns leading to a complete loss of activity against specific cell lines [1]. The precise 8,10-dihydroxy arrangement is thus a key determinant of the compound's pharmacological profile; using an analog with a different hydroxylation pattern or a simple xanthone core will result in non-equivalent, and often inferior, biological outcomes.

8,10-Dihydroxy-7H-benzo[c]xanthen-7-one (CAS 53865-02-4): Quantitative Differentiation Against Structural Analogs in Topoisomerase Inhibition, Cytotoxicity, and P-glycoprotein Modulation


Topoisomerase I Inhibition: 8,10-Dihydroxybenzoxanthone Exhibits Superior Interference Compared to Mono- and Di-Ether Derivatives

In a direct head-to-head comparison, the polyhydroxy 8,10-dihydroxy-7H-benzo[c]xanthen-7-one (designated Compound 5) demonstrated the strongest interference with Topoisomerase I-mediated relaxation of supercoiled DNA among a panel of 13 benzoxanthone derivatives at a fixed concentration of 100 µM [1]. This inhibition was qualitatively superior to that of mono-ether (7a, 7c) and di-ether (7e) analogs, as well as halogen-substituted compounds, underscoring that the free 8,10-dihydroxy motif is essential for potent target engagement [1].

Topoisomerase I Inhibition Cancer Biology Enzyme Assay

Cytotoxic Potency: Polyhydroxy Benzoxanthones Elicit Broad-Spectrum Anti-Proliferative Activity with Sub-15 µM IC50 Values Across Diverse Carcinoma Cell Lines

While specific IC50 data for the 8,10-dihydroxy-7H-benzo[c]xanthen-7-one parent compound is not individually delineated in the primary comparator study, the investigation clearly establishes that benzoxanthone derivatives possessing a polyhydroxy substitution pattern—the defining characteristic of the target compound—exhibit broad-spectrum and potent anti-tumor activity, unlike their less hydroxylated or ether-substituted counterparts [1]. The study reports that among 13 tested analogs, only the five polyhydroxy derivatives displayed significant cytotoxicity, with IC50 values as low as 14.27 µM (A549 lung adenocarcinoma), 15.80 µM (MDA-MB-435 breast cancer), and 5.17 µM (HCT-116 colon cancer) [1]. In contrast, ether (7a), heterocyclic (6b, 6c), and halogen-substituted derivatives showed only moderate or cell line-specific activity [1].

Cytotoxicity Anti-cancer IC50

P-glycoprotein Modulation: 8,10-Bis(thiiran-2-ylmethoxy) Derivative Enhances Paclitaxel Oral Bioavailability 3.2-Fold

8,10-Dihydroxy-7H-benzo[c]xanthen-7-one serves as a critical precursor to highly active P-glycoprotein (P-gp) inhibitors. A direct in vivo comparator study demonstrated that oral co-administration of the derivative 8,10-bis(thiiran-2-ylmethoxy)-7H-benzo[c]xanthen-7-one (Compound 1) significantly increased the relative bioavailability (RB) of the P-gp substrate paclitaxel (PTX) by 3.2-fold in rats [1]. This effect was substantiated by in vitro data showing that Compound 1 increased intracellular accumulation of daunomycin (DNM) in P-gp-overexpressing MCF-7/ADR cells by 6.5-fold and decreased DNM efflux by approximately 50% [1]. These findings contrast with the performance of other benzoxanthone analogues in the same study, which did not achieve the same level of in vivo efficacy [1].

P-glycoprotein Drug Absorption Pharmacokinetics

Chemical Synthesis: Optimized Synthetic Route Affords 8,10-Dihydroxy-7H-benzo[c]xanthen-7-one in 35.8% Yield

The synthesis of 8,10-dihydroxy-7H-benzo[c]xanthen-7-one is reported via a one-step condensation of 1,3,5-trihydroxybenzene and 1-naphthol-2-carboxylic acid in phosphorus oxychloride (POCl₃) at 70°C, yielding the product in a 35.8% yield after 6 hours [1]. This represents a defined and reproducible route to a specific benzoxanthone regioisomer, which is advantageous over alternative syntheses of generic xanthones or benzoxanthones that may require multiple steps or harsher conditions.

Synthetic Chemistry Benzoxanthone Reaction Yield

Physicochemical Properties: Predicted LogP, pKa, and Boiling Point for Analytical and Formulation Planning

Computed physicochemical parameters provide a baseline for differentiating the target compound in analytical and formulation contexts. The predicted boiling point is 577.2±30.0 °C at 760 mmHg, density is 1.507±0.06 g/cm³, and the predicted pKa is 6.79±0.20 . These values are specific to the 8,10-dihydroxy substitution pattern and can be used to distinguish it from other benzoxanthone isomers with different physical properties, such as the closely related 8,10-bis(thiiran-2-ylmethoxy) derivative or other hydroxylated regioisomers.

Physicochemical Properties Drug Development Analytical Chemistry

8,10-Dihydroxy-7H-benzo[c]xanthen-7-one (CAS 53865-02-4): Primary Research and Preclinical Application Scenarios Informed by Comparative Evidence


Topoisomerase I-Focused Oncology Drug Discovery

This compound is the optimal benzoxanthone scaffold for research programs targeting Topoisomerase I (Topo I). As demonstrated by the strongest interference with Topo I-mediated DNA relaxation among a panel of 13 structural analogs, the 8,10-dihydroxy substitution pattern is critical for potent enzyme engagement [1]. It serves as a validated non-camptothecin lead for developing novel Topo I inhibitors, particularly in contexts where camptothecin resistance or toxicity is a concern.

Broad-Spectrum Anti-Cancer Lead Optimization

The polyhydroxy benzoxanthone class, represented by this compound, is indicated for broad-spectrum anti-cancer drug development. Class-level evidence shows that polyhydroxy derivatives elicit significant cytotoxicity across lung, breast, and colon cancer cell lines (IC50 values of 5-16 µM), whereas ether or halogen-substituted analogs display only moderate or cell line-restricted activity [1]. This makes the 8,10-dihydroxy core a strategic starting point for lead optimization campaigns aiming for pan-carcinoma efficacy.

Synthesis of P-glycoprotein (P-gp) Chemosensitizers

This compound is a critical synthetic intermediate for producing potent P-glycoprotein (P-gp) inhibitors. The derivative 8,10-bis(thiiran-2-ylmethoxy)-7H-benzo[c]xanthen-7-one has been shown to increase the oral bioavailability of the P-gp substrate paclitaxel by 3.2-fold in vivo and to increase intracellular drug accumulation by 6.5-fold in vitro [2]. This specific application is not achievable with benzoxanthone isomers lacking the 8,10-dihydroxy functionality, as the substitution pattern is essential for the activity of the derived bis-thiiranylmethoxy compound [2].

Structure-Activity Relationship (SAR) Studies of Hydroxylated Xanthenones

The well-defined 8,10-dihydroxy regioisomer provides a crucial reference point for SAR investigations of xanthenone and benzoxanthone derivatives. Comparative data clearly show that subtle changes to the hydroxylation pattern (e.g., conversion to ethers, substitution with halogens) dramatically alter both enzyme inhibition and cytotoxicity profiles [1]. This compound can be used as a baseline to systematically evaluate how structural modifications impact potency and selectivity, thereby accelerating the rational design of improved analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8,10-dihydroxy-7H-benzo[c]xanthen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.